molecular formula C24H32ClN5O B12026018 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(diethylamino)benzylidene)acetohydrazide

Cat. No.: B12026018
M. Wt: 442.0 g/mol
InChI Key: YRVAOIUUBIANOC-YZSQISJMSA-N
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Description

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a diethylaminobenzylidene group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-CL-Benzyl)-1-piperazine.

    Synthesis of the Acetohydrazide Moiety: Acetohydrazide is synthesized by reacting ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 4-(2-CL-Benzyl)-1-piperazine with the acetohydrazide moiety in the presence of 4-(diethylamino)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide
  • 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazone

Uniqueness

Compared to similar compounds, 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(diethylamino)benzylidene)acetohydrazide exhibits unique properties due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H32ClN5O

Molecular Weight

442.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H32ClN5O/c1-3-30(4-2)22-11-9-20(10-12-22)17-26-27-24(31)19-29-15-13-28(14-16-29)18-21-7-5-6-8-23(21)25/h5-12,17H,3-4,13-16,18-19H2,1-2H3,(H,27,31)/b26-17+

InChI Key

YRVAOIUUBIANOC-YZSQISJMSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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